Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
42409-10-9 |
|---|---|
Molecular Formula |
C12H6Cl3NaO2 |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
sodium;5-chloro-2-(2,4-dichlorophenoxy)phenolate |
InChI |
InChI=1S/C12H7Cl3O2.Na/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6,16H;/q;+1/p-1 |
InChI Key |
XJYNZWIMJRIQSZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium hydroxide, forming the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like sodium hydroxide or other strong bases are typically employed under controlled conditions.
Major Products:
Oxidation: The major products of oxidation reactions include various chlorinated phenolic compounds.
Substitution: Substitution reactions can yield a range of derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Agent
This compound is primarily recognized for its efficacy as an antimicrobial agent. It inhibits the growth of bacteria and fungi, making it suitable for use in:
- Cosmetics : Incorporated into shampoos, deodorants, toothpaste, and mouthwashes to prevent microbial contamination .
- Household Products : Used in cleaning agents to ensure hygiene and prolong shelf life .
Pharmaceutical Applications
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has been explored for its potential therapeutic effects:
- Antiseptic Properties : Its ability to act against pathogens makes it useful in antiseptic formulations .
- Anticonvulsant Activity : Some studies suggest that it may exhibit anticonvulsant properties, although further research is necessary to confirm these effects .
Environmental Applications
The compound's environmental impact has been studied concerning its use as a pesticide:
- Herbicide Formulations : It is part of formulations that target specific weeds while minimizing harm to crops .
- Ecotoxicology Studies : Research has assessed its persistence and degradation in the environment, contributing to risk assessments related to agricultural runoff .
Cosmetic Safety Assessments
A study published in the Journal of Cosmetic Science evaluated the safety of this compound in cosmetic products. The findings indicated that at concentrations up to 0.3%, it did not pose significant health risks when used in rinse-off products like shampoos and body washes .
Environmental Impact Studies
Research conducted by the Canadian Environmental Protection Agency highlighted the environmental persistence of chlorinated phenolic compounds, including this compound. The study provided data on its degradation pathways and potential accumulation in aquatic ecosystems .
Table 1: Applications of this compound
| Application Area | Specific Uses | Concentration Range | Regulatory Notes |
|---|---|---|---|
| Cosmetics | Shampoos, deodorants | Up to 0.3% | Safe for rinse-off products |
| Pharmaceuticals | Antiseptics, anticonvulsants | Varies | Requires further studies |
| Environmental | Herbicide formulations | Varies | Subject to environmental assessments |
Mechanism of Action
The antibacterial action of Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt bacterial cell membranes. The compound targets and inhibits the function of enzymes involved in fatty acid synthesis, leading to the disruption of cell membrane integrity and ultimately causing cell death .
Comparison with Similar Compounds
Triclosan (5-Chloro-2-(2,4-Dichlorophenoxy)Phenol)
Potassium 5-Chloro-2-(2,4-Dichlorophenoxy)Phenolate
Coumarin-Based Derivatives (Compounds 19, 25, 26, 27)
These compounds integrate triclosan's phenoxy group with coumarin moieties:
- Compound 19: 7-({8-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]octyl}oxy)-4-methyl-2H-chromen-2-one. Yield: 75% .
- Compound 25: 7-{3-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]propoxy}-4H-chromen-4-one. Yield: 79% .
Chlorinated Derivatives (Tetraclosans and Pentaclosans)
Formed via photodegradation or chlorination of triclosan:
Fenclofenac (2-(2,4-Dichlorophenoxy)Phenylacetic Acid)
- Structure: Replaces the phenol group with a phenylacetic acid moiety.
Physicochemical and Functional Comparison
Analytical and Regulatory Considerations
- Detection Methods :
- Regulations :
Biological Activity
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, commonly referred to as Triclosan, is a synthetic antimicrobial agent widely utilized in various applications, including personal care products, household items, and medical devices. This article explores its biological activity, focusing on its biochemical properties, molecular mechanisms, and effects on human health and the environment.
Triclosan exhibits significant biochemical properties that contribute to its antimicrobial efficacy. It interacts with various enzymes and proteins, notably inhibiting bacterial enzyme activity. For instance, Triclosan has been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria. This inhibition leads to the disruption of bacterial cell membrane integrity and ultimately cell death.
| Property | Description |
|---|---|
| Molecular Formula | C12H7Cl3O2 |
| Molecular Weight | 289.54 g/mol |
| Solubility | Soluble in alcohol and ether; slightly soluble in water |
| pH Stability | Stable at neutral pH |
Cellular Effects
The biological activity of Triclosan extends to various cellular processes. Studies indicate that exposure to this compound can alter gene expression related to oxidative stress response and apoptosis. For example, Triclosan exposure has been linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage.
Case Study: Effects on Human Cells
A study investigating the effects of Triclosan on human keratinocytes found that exposure resulted in significant alterations in gene expression profiles associated with inflammation and cell cycle regulation. Specifically, genes involved in the inflammatory response were upregulated, indicating a potential risk for chronic inflammatory conditions with prolonged exposure .
Triclosan's mechanism of action involves multiple pathways:
- Enzyme Inhibition : By inhibiting FabI, Triclosan disrupts lipid biosynthesis essential for bacterial survival.
- Gene Regulation : The compound can modulate the expression of genes involved in detoxification processes and stress responses.
- Cell Membrane Disruption : Triclosan can integrate into bacterial membranes, compromising their integrity and leading to cell lysis.
Toxicological Profile
While Triclosan is effective as an antimicrobial agent, its safety profile has raised concerns. Research indicates potential endocrine-disrupting effects and developmental toxicity. In animal studies, high doses of Triclosan have been associated with liver and kidney damage .
Table 2: Toxicological Findings from Animal Studies
| Study Type | Observed Effects |
|---|---|
| Chronic Oral Exposure | Liver pathology, gastrointestinal irritation |
| Acute Exposure | Hematological alterations in rats |
| Developmental Toxicity | Impaired fetal development in rodents |
Environmental Impact
Triclosan's environmental persistence poses additional risks. Studies have shown that it undergoes slow biodegradation in aquatic environments, leading to bioaccumulation in aquatic organisms . This accumulation raises concerns regarding its long-term ecological effects and potential impacts on food chains.
Chemical Reactions Analysis
Electrochemical Reduction and Dechlorination
Cyclic voltammetry and bulk electrolysis studies reveal the compound’s reactivity under electrochemical conditions:
-
Reduction Products :
-
Key Observations :
Electrochemical Data Table :
| Parameter | Value/Condition |
|---|---|
| Solvent | Oxygen-free DMF, 0.10 M TBABF₄ |
| Scan Rate | 100 mV/s |
| Electrode | Glassy carbon |
| Products Identified | 5-Chloro-2-(4-chlorophenoxy)phenol, 5-chloro-2-phenoxyphenol |
Thermal Decomposition
The compound decomposes upon heating, as noted in its stability profile:
-
Conditions : Elevated temperatures (exact decomposition temperature not specified).
-
Impurities/Byproducts : None explicitly detailed, but decomposition is likely influenced by its halogenated structure and ether linkage .
Reactivity with Strong Oxidizing Agents
Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is incompatible with strong oxidizers, leading to potential degradation:
-
Mechanism : Likely involves redox reactions targeting halogen substituents or ether bonds .
-
Practical Implications : Requires careful handling in formulations to avoid unintended decomposition .
Structural Analysis
The sodium salt form of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan) has the following features:
Q & A
Q. What are the optimal synthetic routes for Sodium 5-chloro-2-(2,4-dichlorophenoxy)phenolate, and how can yield and purity be maximized?
The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol and 5-chloro-2-hydroxybenzene derivatives under basic conditions. Key steps include:
- Reaction Optimization : Use sodium hydroxide or potassium carbonate as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
- Yield Enhancement : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and optimize stoichiometry (1:1.2 molar ratio of phenol to dichlorophenol) .
Table 1 : Comparison of Synthetic Methods
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | DMF | 70 | 78 | 92 |
| K₂CO₃ | Acetone | 80 | 85 | 95 |
Q. What analytical techniques are most effective for characterizing this compound?
Q. How can researchers assess the antimicrobial activity of this compound in vitro?
- Broth Microdilution Assay :
Advanced Research Questions
Q. How do environmental factors influence the photodegradation of this compound in aquatic systems?
- Key Mechanisms : Indirect photolysis via hydroxyl radicals (•OH) and singlet oxygen (¹O₂) dominates degradation in sunlit waters .
- Experimental Design :
- Irradiate aqueous solutions (UV-C, 254 nm) with humic acid (10 mg/L as •OH source).
- Monitor degradation kinetics using LC-MS and quantify intermediates (e.g., 2,4-dichlorophenol) .
- Half-Life Variability : Ranges from 2 hours (pH 9, high •OH) to 48 hours (pH 5, low light) .
Table 2 : Photodegradation Half-Lives Under Different Conditions
| pH | Light Intensity (W/m²) | Half-Life (h) |
|---|---|---|
| 5 | 20 | 48 |
| 7 | 50 | 12 |
| 9 | 100 | 2 |
Q. What experimental models are suitable for studying the role of this compound in antibiotic resistance development?
- In Vitro Resistance Induction :
- Biofilm Studies : Use confocal microscopy to evaluate biofilm formation under triclosan stress (0.1–10 µg/mL) .
Q. How can ecotoxicological risks be quantified in benthic ecosystems?
- Sediment Toxicity Assays :
- Expose Chironomus dilutus larvae to sediment-spiked triclosan (0.1–10 mg/kg dry weight).
- Measure mortality, growth inhibition, and cytochrome P450 activity after 10 days .
- Field Monitoring : Use LC-MS/MS to detect residues in water (LOQ = 5 ng/L) and correlate with macroinvertebrate diversity indices .
Q. What computational methods predict the interaction of this compound with bacterial targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
